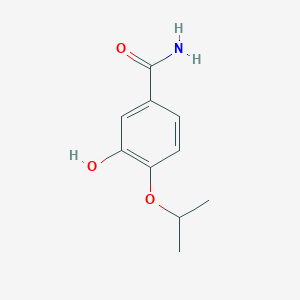

3-Hydroxy-4-isopropoxybenzamide

CAS No.:

Cat. No.: VC20187610

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO3 |

|---|---|

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | 3-hydroxy-4-propan-2-yloxybenzamide |

| Standard InChI | InChI=1S/C10H13NO3/c1-6(2)14-9-4-3-7(10(11)13)5-8(9)12/h3-6,12H,1-2H3,(H2,11,13) |

| Standard InChI Key | XEHBDRVFBPYQPN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)C(=O)N)O |

Introduction

Chemical Structure and Molecular Properties

3-Hydroxy-4-isopropoxybenzamide (C₁₁H₁₅NO₃) consists of a benzamide core substituted with a hydroxyl (-OH) group at the 3-position and an isopropoxy (-OCH(CH₃)₂) group at the 4-position (Fig. 1). The isopropoxy group introduces steric bulk and lipophilicity, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity .

Molecular Weight: 209.24 g/mol (calculated from atomic weights).

Polar Surface Area (PSA): ~66.4 Ų (estimated using group contribution methods), suggesting moderate membrane permeability.

logP: Predicted at 1.8–2.2 via computational models, indicating balanced hydrophilicity-lipophilicity for potential drug-likeness.

Synthesis and Derivative Formation

Synthetic Routes

While no explicit protocols for 3-hydroxy-4-isopropoxybenzamide exist in the reviewed literature, analogous benzamide syntheses suggest feasible pathways:

-

Friedel-Crafts Acylation: Introduction of the amide group via reaction of benzoyl chloride with ammonia, followed by hydroxylation and isopropoxylation.

-

Stepwise Functionalization:

Key Challenges:

-

Regioselective introduction of substituents without cross-reactivity.

-

Protection/deprotection strategies to prevent undesired side reactions during hydroxylation .

Physicochemical and Spectroscopic Characteristics

Spectral Data (Predicted)

-

IR Spectroscopy:

-

NMR (¹H):

-

Aromatic protons: δ 6.8–7.5 ppm (complex splitting due to substituents).

-

Isopropoxy methine: δ 4.5–4.7 ppm (multiplet).

-

Methyl groups: δ 1.2–1.4 ppm (doublet).

-

Comparative Analysis with Analogous Compounds

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume